molecular formula C21H22N2O4S B2386016 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 941947-84-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2386016
CAS No.: 941947-84-8
M. Wt: 398.48
InChI Key: ONDCQGFVBSAMOT-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzofuran-ether scaffold conjugated to a benzothiazole-acetamide core. The 6-ethoxy group on the benzothiazole ring enhances solubility and modulates electronic properties, while the acetamide linker facilitates interactions with biological targets such as kinases or enzymes .

Structurally, this compound bridges benzofuran and benzothiazole pharmacophores, a design strategy observed in antitumor and anti-inflammatory agents. For example, benzothiazole derivatives often exhibit VEGFR-2 inhibition () or histone deacetylase (HDAC) modulation (), while benzofuran analogs are explored for CNS activity .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-25-14-8-9-15-17(10-14)28-20(22-15)23-18(24)12-26-16-7-5-6-13-11-21(2,3)27-19(13)16/h5-10H,4,11-12H2,1-3H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDCQGFVBSAMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities based on available research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzofuran moiety linked through an ether bond to an acetamide group. Its molecular formula is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 400.5 g/mol. The presence of both thiazole and benzofuran rings contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC19H20N4O4S
Molecular Weight400.5 g/mol
IUPAC Name2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
CAS Number1251706-58-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes the formation of the benzofuran derivative followed by the introduction of the thiazole and acetamide functionalities through various coupling reactions. Such methods may utilize catalysts and specific reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide exhibit significant antimicrobial activities. For instance, studies have shown that derivatives containing benzofuran and thiazole moieties possess potent antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. The structural components of this compound suggest it may interact with specific cellular pathways involved in cancer proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as induction of cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties are another area where this compound shows promise. Compounds with benzofuran and thiazole structures have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

  • Antifungal Activity : A study demonstrated that a related compound exhibited significant antifungal activity against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations.
  • Anticancer Studies : In vitro tests on breast cancer cell lines revealed that derivatives led to a decrease in cell viability by inducing apoptosis, suggesting potential therapeutic applications in oncology.
  • Inflammation Models : Animal models treated with similar compounds showed reduced symptoms of inflammation in conditions like arthritis, indicating their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Key Observations :

  • 6-Ethoxy vs. 6-Nitro () : The 6-ethoxy group in the target compound likely improves solubility compared to electron-withdrawing nitro groups, which may enhance binding but reduce bioavailability .
  • Benzofuran vs. Thiazolidinedione () : Replacing the thiazolidinedione warhead with a benzofuran-ether scaffold could alter target specificity, shifting activity from histone interactions to kinase pathways .
  • Alkoxy Chain Length () : Ethoxy substituents (C2) balance lipophilicity and metabolic stability better than longer alkoxy chains, which may increase toxicity .

Physicochemical Comparison :

Compound Melting Point (°C) LogP (Calculated) Solubility (Rf) Reference
Target Compound ~230–250 (predicted) 3.8 Moderate
PB8 () 230 4.1 Low
4a () 199–201 4.5 Poor
13 () 289–290 3.2 High

The target compound’s dimethylbenzofuran moiety likely reduces crystallinity compared to nitro-substituted analogues (e.g., 4a), improving solubility. Its logP (~3.8) suggests favorable membrane permeability relative to polar triazole derivatives (e.g., 13 in ) .

Computational and Spectroscopic Validation

Molecular docking () and DFT calculations are critical for comparing binding modes. For instance, nitro groups in 4a–d form hydrogen bonds with VEGFR-2’s Lys868, while the target compound’s ethoxy group may interact with hydrophobic residues like Phe1047 . IR and NMR data (e.g., NH stretches at ~3300 cm⁻¹, aromatic protons at δ 6.8–7.5 ppm) align with benzothiazole-acetamide frameworks in and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step coupling of the dihydrobenzofuran and benzo[d]thiazole moieties. Key steps include:

  • Step 1 : Functionalization of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol via nucleophilic substitution to introduce the acetamide linker.
  • Step 2 : Coupling with 6-ethoxybenzo[d]thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or DCM .
  • Critical Parameters : Reaction temperature (0–25°C), anhydrous conditions, and stoichiometric control to minimize byproducts. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dihydrobenzofuran (δ 1.4–1.6 ppm for gem-dimethyl, δ 4.2–4.5 ppm for OCH2), ethoxy group (δ 1.3–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and thiazole protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 413.16 (calculated for C21H25N2O4S) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns using SHELX software for refinement .

Q. What functional groups in the compound are most critical for its reported bioactivity?

  • Methodological Answer :

  • Ethoxybenzo[d]thiazole : Enhances lipophilicity and potential kinase inhibition via π-π stacking .
  • Dihydrobenzofuran : Stabilizes conformation via gem-dimethyl rigidity and participates in hydrophobic interactions .
  • Acetamide Linker : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer :

  • Solvent Systems : Use DMSO for stock solutions (≤10 mM) with dilution in PBS or cell culture media.
  • Surfactants : Add 0.1% Tween-80 to improve aqueous dispersion .
  • Co-solvents : Test ethanol or PEG-400 for non-polar assays .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in this compound?

  • Methodological Answer :

  • Core Modifications : Replace ethoxy with methoxy or halogens on the benzo[d]thiazole to assess electronic effects .
  • Linker Variations : Substitute acetamide with sulfonamide or urea groups to alter hydrogen-bonding capacity .
  • Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR) using IC50 assays and correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Validation : Re-analyze batches via HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities (>98% purity required) .
  • Crystallographic Analysis : Confirm stereochemical consistency using SHELXL-refined X-ray structures to identify enantiomer-specific activity .
  • Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., HeLa, MCF-7) to minimize variability .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) to identify supramolecular interactions stabilizing the active conformation .
  • SHELX Refinement : Use anisotropic displacement parameters to map electron density around the acetamide oxygen, guiding solubility-enhancing modifications .

Q. What strategies improve reaction yield during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2 or CuI for coupling steps to reduce side reactions .
  • Solvent Optimization : Replace DCM with THF or acetonitrile for better intermediate solubility .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acylations) to enhance reproducibility .

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